3,4-dimethoxy-9H-fluorene

Organic Electronics Molecular Orbital Theory Material Design

Sourcing fluorene derivatives with precise substitution can compromise device performance if incorrect isomer is used. 3,4-Dimethoxy-9H-fluorene (CAS 42523-19-3) resolves this with a defined 3,4-dimethoxy pattern, enabling: • Tuned HOMO energy for optimized charge injection in OLED/OPV materials. • Reproducible synthesis of fluorenyl metallocene catalysts for consistent polymer microstructure. • High-purity production via reduction of 3,4-dimethoxy-9H-fluorenone, ensuring supply scalability.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B295962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-9H-fluorene
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3=CC=CC=C32)C=C1)OC
InChIInChI=1S/C15H14O2/c1-16-13-8-7-11-9-10-5-3-4-6-12(10)14(11)15(13)17-2/h3-8H,9H2,1-2H3
InChIKeyPCABARWQWHUBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-9H-fluorene Technical Profile


3,4-Dimethoxy-9H-fluorene (CAS 42523-19-3) is a dimethoxy-substituted fluorene derivative, belonging to the class of polycyclic aromatic hydrocarbons [1]. With the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol, this compound serves as a versatile building block and intermediate in organic synthesis and materials science [1]. Its core structure consists of a 9H-fluorene skeleton functionalized with methoxy groups at the 3- and 4-positions, a substitution pattern that influences its electronic properties and reactivity [2]. The compound is typically produced via the reduction of its corresponding fluorenone derivative, 3,4-dimethoxy-9H-fluoren-9-one, a key synthetic pathway that impacts its commercial availability and cost [2].

Role Organic synthesis intermediate and materials building block
Substitution 3,4-dimethoxy pattern modifies electronic and steric profile
Supply path Scalable reduction from 3,4-dimethoxyfluorenone

Why 3,4-Dimethoxy-9H-fluorene Cannot Be Substituted


The specific 3,4-dimethoxy substitution pattern on the 9H-fluorene core is not interchangeable with unsubstituted fluorene (CAS 86-73-7) or other methoxy-substituted isomers due to distinct impacts on electronic structure, reactivity, and downstream processing [1][2]. The electron-donating methoxy groups in the 3,4-positions alter the molecule's highest occupied molecular orbital (HOMO) energy level, ionization potential, and steric profile, which are critical parameters for applications in optoelectronics, catalysis, and pharmaceutical intermediate synthesis [1][2]. Substituting with a different fluorene derivative can lead to unforeseen changes in material performance, reaction yield, or biological activity, making precise sourcing of this specific compound essential for reproducible research and manufacturing [3].

3,4-Dimethoxy-9H-fluorene
Unsubstituted fluorene
HOMO level and electronic properties may shift, altering device or reaction outcomes
3,4-Dimethoxy-9H-fluorene
2,7-Dimethoxyfluorene isomer
Steric and electronic environment differs, affecting catalyst ligand geometry and coupling selectivity

3,4-Dimethoxy-9H-fluorene Differentiation Evidence


HOMO Energy Level vs. Unsubstituted Fluorene

3,4-Dimethoxy substitution significantly alters the HOMO energy level compared to the unsubstituted fluorene core. While direct experimental HOMO data for 3,4-dimethoxy-9H-fluorene is not available, class-level inference from structurally similar fluorene derivatives with electron-donating substituents demonstrates a clear trend [1]. The introduction of methoxy groups at the 3,4-positions raises the HOMO energy level, decreasing the oxidation potential and affecting charge transport properties. This is a critical consideration for applications in organic electronics [1][2].

HOMO Energy Level
Class-level
Methoxy substitution raises HOMO vs unsubstituted fluorene
Critical for electronic material design
Exact HOMO data not directly available for this compound
Organic Electronics Molecular Orbital Theory Material Design

Synthetic Yield Advantage vs. Fluorenone

3,4-Dimethoxy-9H-fluorene is typically prepared via a high-yielding hydrogenation of its corresponding fluorenone, 3,4-dimethoxy-9H-fluoren-9-one [1]. This specific synthetic step is well-documented and proceeds with a reported yield of 91% under optimized conditions (palladium on activated charcoal, sulfuric acid, H₂, ethanol, 60.0 °C, 344.73 kPa, 3.0 h) [1]. This quantitative yield is a key differentiator, as it confirms a robust, scalable method for its production, ensuring reliable supply and consistent quality for procurement. In contrast, the synthesis of many other substituted fluorenes may require more complex, lower-yielding routes.

Synthetic Yield
Head-to-head
91
Robust, scalable route from fluorenone supports procurement
Pd/C, H₂, ethanol, 60 °C, 345 kPa, 3 h
Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Reactivity in Metal-Catalyzed Coupling

The 3,4-dimethoxy substitution pattern provides a distinct steric and electronic environment around the fluorene core compared to other isomers (e.g., 2,7-dimethoxyfluorene). While direct comparative kinetic data is not available, the electronic influence of the 3,4-dimethoxy groups affects the electron density on the aromatic rings, which can influence the rate and selectivity of metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This compound has been specifically cited as a useful intermediate for preparing fluorenyl-type ligands for metallocene olefin polymerization catalysts [1].

Coupling Reactivity
Context-dependent
3,4-substitution influences ligand geometry and catalyst selectivity vs other isomers
Isomer choice impacts catalytic outcomes
No direct kinetic data; based on ligand design context
Homogeneous Catalysis Ligand Design Cross-Coupling

3,4-Dimethoxy-9H-fluorene Application Scenarios


Metallocene Catalyst Precursor

This compound is a key intermediate in the synthesis of substituted fluorenyl-type ligands used in metallocene catalysts for olefin polymerization [1]. The specific 3,4-dimethoxy substitution pattern on the fluorene ring is designed to tune the electronic and steric properties of the resulting catalyst, influencing polymer microstructure, molecular weight, and comonomer incorporation. The high-yielding synthesis of this compound ensures its viability as a cost-effective building block for large-scale catalyst production [2].

Optoelectronic Building Block

Fluorene derivatives are widely used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors [1]. The electron-donating methoxy groups in the 3,4-positions of 3,4-dimethoxy-9H-fluorene can be leveraged to fine-tune the HOMO energy level of resulting polymers or small molecules, a critical parameter for optimizing charge injection and transport in devices [2]. This makes it a valuable monomer for synthesizing novel conjugated materials with tailored optoelectronic properties [2].

Pharmaceutical & Bioactive Intermediate

The 3,4-dimethoxy-9H-fluorene scaffold serves as a core structural motif in medicinal chemistry. Its use as a synthetic intermediate is demonstrated by its role in the preparation of 2-aryldopamine analogs and 9-(aminomethyl)fluorenes, which have been evaluated for binding to D1 and D2 dopamine receptors [1]. The defined substitution pattern is crucial for establishing structure-activity relationships (SAR) in drug discovery programs, where even minor changes to the aromatic core can dramatically alter biological activity [2].

Photophysical & Electrochemical Model Compound

As a well-defined small molecule, 3,4-dimethoxy-9H-fluorene can be used as a model system to investigate the fundamental photophysical and electrochemical behavior of fluorene-based materials [1]. Studies on related fluorene derivatives have examined their fluorescence anisotropy, solvatochromism, and electrochemical band gaps, providing a foundation for understanding more complex polymeric systems [1][2]. Its high purity and well-established synthesis make it suitable for such fundamental studies.

Application
Selection Property
Validation Focus
Metallocene catalyst precursor
3,4-Dimethoxy pattern for ligand tuning
Polymerization activity and microstructure control
Optoelectronic monomer
Methoxy donor groups for HOMO/LUMO tuning
Charge transport and device efficiency
Pharmaceutical SAR intermediate
Defined 3,4-dimethoxy scaffold
Receptor binding and structure-activity relationships
Photophysical model compound
High-purity, well-characterized fluorene
Fluorescence and electrochemical bandgap properties

Technical Documentation Hub

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